

# Technical Guide: 3,3-Dimethylazetidine (CAS 19816-92-3)[1]

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## Compound of Interest

Compound Name:	3,3-Dimethylazetidine
CAS No.:	19816-92-3; 89381-03-3
Cat. No.:	B2876198

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## Executive Summary

**3,3-Dimethylazetidine** (CAS 19816-92-3) is a specialized four-membered saturated nitrogen heterocycle used primarily as a high-value building block in medicinal chemistry.[1]

Distinguished by its geminal dimethyl substitution at the C3 position, this motif is employed to modulate the physicochemical properties of drug candidates—specifically to increase metabolic stability, alter lipophilicity, and restrict conformational flexibility without significantly increasing molecular weight.

This guide provides a comprehensive technical overview of **3,3-dimethylazetidine**, covering its physicochemical profile, synthetic routes, handling protocols, and applications in fragment-based drug discovery (FBDD).

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the gem-dimethyl group into the azetidine ring creates a unique steric environment that protects the nitrogen lone pair and the ring system itself from oxidative

metabolism, a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect," which also favors cyclization during synthesis.

## Table 1: Chemical Specifications

Property	Specification
Chemical Name	3,3-Dimethylazetidine
CAS Number	19816-92-3 (Free Base)
Related CAS	89381-03-3 (Hydrochloride Salt)
IUPAC Name	3,3-Dimethylazetidine
Molecular Formula	C <sub>5</sub> H <sub>11</sub> N
Molecular Weight	85.15 g/mol
Physical State	Colorless liquid (Free Base) / White solid (HCl Salt)
Boiling Point	~62–65 °C (Free Base) [1]
Density	~0.85 g/mL (Predicted)
pKa	~10.5 (Estimated for secondary amine)
Solubility	Miscible with organic solvents (DCM, MeOH, THF); Water soluble (especially as salt)

## Synthesis & Preparation

The synthesis of **3,3-dimethylazetidine** is chemically challenging due to the ring strain inherent in the four-membered azetidine system (~26 kcal/mol). The most robust laboratory-scale method involves the cyclization of activated 1,3-diols.

## Core Synthetic Pathway (Graphviz)

The following diagram illustrates the standard synthetic workflow starting from 2,2-dimethyl-1,3-propanediol.



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Figure 1: Synthetic route from acyclic diol precursor to **3,3-dimethylazetidene** via N-benzyl intermediate.

## Detailed Protocol: Cyclization from Diol

Rationale: Direct cyclization of the amine is disfavored entropically. Using a benzyl-protected amine facilitates purification and stability.

- **Activation:** React 2,2-dimethyl-1,3-propanediol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C in the presence of triethylamine (Et3N) to form the dimesylate.
- **Cyclization:** Reflux the dimesylate with benzylamine (3-4 equivalents) in acetonitrile or toluene. The gem-dimethyl group assists cyclization via the Thorpe-Ingold effect, bringing reactive centers closer.
- **Purification:** Isolate 1-benzyl-**3,3-dimethylazetidene** via acid-base extraction or column chromatography.
- **Deprotection:** Hydrogenate the N-benzyl intermediate using Pd/C catalyst (10% loading) under H<sub>2</sub> atmosphere (1-5 atm) in methanol.
- **Isolation:** Filter catalyst and carefully distill the solvent (due to volatility of the free base) or treat with HCl in dioxane to precipitate the **3,3-dimethylazetidene** hydrochloride salt (CAS 89381-03-3), which is non-volatile and easier to handle.

## Handling, Stability, and Safety

Researchers must treat **3,3-dimethylazetidene** with the caution accorded to volatile secondary amines and strained ring systems.

## Hazard Identification

- Corrosivity: Highly irritating to eyes, skin, and respiratory tract (H315, H319, H335).
- Reactivity: The strained ring is susceptible to ring-opening nucleophilic attack under strong acidic conditions or with strong nucleophiles.
- Flammability: Low molecular weight amines are typically flammable; keep away from ignition sources.

## Storage Protocol

- Atmosphere: Store under Argon or Nitrogen. The free base readily absorbs CO<sub>2</sub> from the air to form carbamates.
- Temperature: Refrigerate (2–8°C) for long-term storage. The HCl salt is stable at room temperature if kept dry.
- Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastics that may leach or degrade.

## Emergency Response

- Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.
- Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard). Neutralize with weak acid before disposal if permissible by local regulations.

## Applications in Drug Discovery[2][8]

**3,3-Dimethylazetidione** is a "privileged structure" in modern medicinal chemistry, often used to replace larger cyclic amines like piperidine or morpholine.

## Metabolic Stability & The Gem-Dimethyl Effect

The geminal dimethyl groups at C3 serve two critical functions:

- Steric Blocking: They sterically hinder the approach of metabolic enzymes (e.g., CYPs) to the nitrogen atom and the adjacent carbons, reducing oxidative clearance [2].

- Conformational Lock: The substituents pucker the azetidine ring, reducing the entropic penalty of binding to target proteins.

## Bioisosterism

It acts as a bioisostere for:

- Isopropyl groups: Providing a similar steric bulk but with a polarizable nitrogen handle for solubility.
- Cyclobutanes: Adding basicity and hydrogen-bond accepting capability.

## Experimental Workflow: Solubility Testing

When integrating 19816-92-3 into a lead compound, solubility often improves due to the amine's pKa.

Protocol:

- Dissolve 1 mg of candidate compound (containing the azetidine moiety) in 100  $\mu$ L DMSO.
- Dilute into PBS (pH 7.4) to reach 100  $\mu$ M.
- Incubate for 2 hours at 25°C.
- Analyze via HPLC-UV to determine thermodynamic solubility compared to the non-azetidine analog.

## References

- Couty, F. (2009). Synthesis of Azetidines from Acyclic Precursors.[2] Science of Synthesis. Available at: [\[Link\]](#)
- PubChem.**3,3-Dimethylazetidine** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery.[3] Journal of Medicinal Chemistry. (Cited for comparative ring strain and gem-dimethyl principles). Available at: [\[Link\]](#)

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